2,4,6-Tri-tert-butylbenzoic acid
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Overview
Description
2,4,6-Tri-tert-butylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with three tert-butyl groups at the 2, 4, and 6 positions. This compound is known for its steric hindrance due to the bulky tert-butyl groups, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tri-tert-butylbenzoic acid typically involves the alkylation of benzoic acid derivatives. One common method includes the Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective substitution at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tri-tert-butylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur, although the steric hindrance from the tert-butyl groups can limit the reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be employed under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2,4,6-Tri-tert-butylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions due to its steric hindrance.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,4,6-Tri-tert-butylbenzoic acid involves its interaction with molecular targets through steric hindrance and electronic effects. The bulky tert-butyl groups can prevent the compound from fitting into certain active sites, thereby inhibiting specific enzymatic reactions. Additionally, the electron-donating nature of the tert-butyl groups can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
2,6-Di-tert-butylbenzoic acid: Lacks the third tert-butyl group, resulting in different steric and electronic properties.
4-tert-Butylbenzoic acid: Contains only one tert-butyl group, leading to significantly different reactivity and applications.
Uniqueness: 2,4,6-Tri-tert-butylbenzoic acid is unique due to the presence of three bulky tert-butyl groups, which impart significant steric hindrance and influence its chemical behavior. This makes it particularly useful in applications where steric effects are crucial, such as in the stabilization of reactive intermediates and the inhibition of enzymatic reactions.
Properties
CAS No. |
66415-27-8 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,4,6-tritert-butylbenzoic acid |
InChI |
InChI=1S/C19H30O2/c1-17(2,3)12-10-13(18(4,5)6)15(16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3,(H,20,21) |
InChI Key |
CAVNOUJHOZKWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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